Home > Products > Screening Compounds P77478 > N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide - 1286695-80-4

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide

Catalog Number: EVT-2859332
CAS Number: 1286695-80-4
Molecular Formula: C14H14F3N3O
Molecular Weight: 297.281
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Nilotinib * Compound Description: Nilotinib (4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide) is a tyrosine kinase inhibitor used for the treatment of chronic myeloid leukemia. Research has focused on developing soluble pharmaceutical compositions of amorphous nilotinib using organic acids to enhance its bioavailability and reduce the food effect [, , ]. * Relevance: Nilotinib shares a similar core structure with N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide, particularly the presence of a benzamide group connected to a trifluoromethylphenyl ring and a substituted imidazole ring. The variations lie in the substituents on the benzamide nitrogen and the imidazole ring.

2. (1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine (EMTPP) * Compound Description: EMTPP is investigated for its mechanism-based inactivation of cytochrome P450 2D6 (CYP2D6). Studies show that EMTPP undergoes CYP2D6-mediated hydroxylation and dehydrogenation, leading to the formation of a reactive metabolite that adducts to the CYP2D6 apoprotein, causing its inactivation []. * Relevance: Both EMTPP and N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide belong to the class of compounds containing both imidazole and trifluoromethylphenyl moieties. While the core structures differ, the presence of these common pharmacophores suggests potential similarities in their binding affinities to certain targets.

3. 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150) * Compound Description: TP0439150 is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. It was designed by merging different chemical scaffolds to achieve enhanced GlyT1 inhibitory activity []. * Relevance: While structurally distinct from N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide, TP0439150 also contains a trifluoromethyl-substituted aromatic ring, highlighting the relevance of this group in designing compounds with specific biological activities.

4. 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n) * Compound Description: This compound emerged as a structurally distinct back-up to TP0439150 as a potent and orally available GlyT1 inhibitor with improved drug-likeness properties. Compound 7n demonstrated potent GlyT1 inhibition, favorable pharmacokinetics, and increased cerebrospinal fluid glycine concentrations in rats []. * Relevance: Both 7n and N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide belong to the category of substituted imidazole-4-carboxamides. The presence of similar structural motifs, including the imidazole ring and an aromatic ring with a fluorine-containing substituent, indicates a potential for shared pharmacological properties.

Properties

CAS Number

1286695-80-4

Product Name

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide

IUPAC Name

N-[2-(2-methylimidazol-1-yl)ethyl]-3-(trifluoromethyl)benzamide

Molecular Formula

C14H14F3N3O

Molecular Weight

297.281

InChI

InChI=1S/C14H14F3N3O/c1-10-18-5-7-20(10)8-6-19-13(21)11-3-2-4-12(9-11)14(15,16)17/h2-5,7,9H,6,8H2,1H3,(H,19,21)

InChI Key

VCWLLDHTHBYZSW-UHFFFAOYSA-N

SMILES

CC1=NC=CN1CCNC(=O)C2=CC(=CC=C2)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.